Delequamine

adrenergic pharmacology receptor selectivity binding assay

Delequamine is the definitive α2-adrenoceptor antagonist for unambiguous research. Unlike yohimbine or idazoxan, it provides >14,000-fold α2/α1 selectivity and ~1,000-fold over 5-HT1A, eliminating off-target confounds. Its 9 nM EC50 at presynaptic autoreceptors is 100-fold more potent than earlier agents, enabling robust α2 blockade at nanomolar concentrations. Clinically validated to Phase III and brain-penetrant, it is the gold standard for receptor occupancy assays, electrophysiology, and behavioral studies. Choose delequamine for results attributable solely to α2-adrenoceptor blockade.

Molecular Formula C18H26N2O3S
Molecular Weight 350.5 g/mol
CAS No. 119905-05-4
Cat. No. B044412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDelequamine
CAS119905-05-4
Synonyms5,8,8a,9,10,11,12,12a,13,13a-decahydro-3-methoxy-12-(methylsulfonyl)-6H-isoquino(2,1-g)(1,6)naphthyridine
5,8,8a,9,10,11,12,12a,13,13a-decahydro-3-methoxy-12-(methylsulfonyl)-6H-isoquino(2,1-g)(1,6)naphthyridine, (8aR-(8aalpha,12aalpha,13aalpha))-isomer
5,8,8a,9,10,11,12,12a,13,13a-decahydro-3-methoxy-12-(methylsulfonyl)-6H-isoquino(2,1-g)(1,6)naphthyridine, (8aS-(8aalpha,12aalpha,13aalpha))-isomer
Delequamine
delequamine hydrochloride
DMMIN
RS 15385
RS 15385-197
RS-15385
RS-15385-197
Molecular FormulaC18H26N2O3S
Molecular Weight350.5 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C3CC4C(CCCN4S(=O)(=O)C)CN3CC2
InChIInChI=1S/C18H26N2O3S/c1-23-15-5-6-16-13(10-15)7-9-19-12-14-4-3-8-20(24(2,21)22)17(14)11-18(16)19/h5-6,10,14,17-18H,3-4,7-9,11-12H2,1-2H3/t14-,17+,18+/m1/s1
InChIKeyJKDBLHWERQWYKF-JLSDUUJJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Delequamine (RS-15385-197) Procurement Guide: High-Selectivity α2-Adrenoceptor Antagonist for CNS and Behavioral Research


Delequamine (CAS 119905-05-4; developmental code RS-15385-197) is an orally active, brain-penetrant α2-adrenergic receptor antagonist [1]. Characterized as a stereospecific molecule within the isoquino-naphthyridine class, it exhibits high affinity (pKi 9.45 in rat cortex) for α2-adrenoceptors [2]. Unlike first-generation α2 antagonists, delequamine demonstrates >14,000-fold selectivity for α2 over α1 adrenoceptors in binding assays and shows minimal off-target affinity for serotonergic, dopaminergic, and muscarinic receptors [3][4]. The compound was advanced to Phase III clinical development for erectile dysfunction by Roche Bioscience, establishing a foundation of preclinical and early clinical characterization that supports its continued utility as a validated research tool [5].

Why Yohimbine or Idazoxan Cannot Replace Delequamine in α2-Adrenoceptor Research


Although multiple α2-adrenoceptor antagonists are commercially available, critical differences in selectivity profiles, stereochemical identity, and in vivo functional activity preclude direct substitution without altering experimental outcomes. First-generation agents such as yohimbine and idazoxan exhibit only 50- to 100-fold selectivity for α2 over α1 receptors and possess significant off-target interactions, including affinity for 5-HT1A receptors (yohimbine pKi ~7.0-8.0; idazoxan pKi ~6.5-7.0) and imidazoline binding sites (idazoxan) [1][2]. In functional assays of presynaptic α2-adrenoceptor activity in rat hypothalamic slices, idazoxan and yohimbine demonstrated 100-fold lower potency than delequamine (EC50 ~900 nM vs. 9 nM) [3]. Furthermore, yohimbine produces anxiogenic behavioral effects in rodent models that are not replicated by delequamine at equipotent α2-antagonist doses, indicating that yohimbine's behavioral profile is confounded by non-α2-mediated mechanisms [4]. These pharmacologically distinct properties render the selection of delequamine essential for experiments requiring unambiguous attribution of observed effects to α2-adrenoceptor blockade.

Delequamine Differentiation Evidence: Quantitative Comparison Against Key α2 Antagonists


α2/α1 Adrenoceptor Selectivity Ratio: Delequamine vs. Yohimbine and Idazoxan

In rat cortical membrane binding assays, delequamine (RS-15385-197) demonstrated a pKi of 9.45 for α2-adrenoceptors ([3H]-yohimbine displacement) and a pKi of 5.29 for α1-adrenoceptors ([3H]-prazosin displacement), yielding an α2/α1 selectivity ratio exceeding 14,000 in vitro [1][2]. In functional tissue assays, the α2/α1 selectivity ratio was >4,000 based on pA2 of 9.72-10.0 at α2-adrenoceptors (guinea-pig ileum and dog saphenous vein) versus pA2 of 5.9-6.05 at α1-adrenoceptors (dog saphenous vein and rabbit aorta) [1]. In contrast, the widely used α2 antagonist yohimbine exhibits an α2/α1 selectivity ratio of approximately 50-100 in comparable assays, while idazoxan shows a ratio of approximately 40-80 [3]. This represents a greater than 140-fold improvement in α2/α1 selectivity for delequamine over these commonly employed comparators.

adrenergic pharmacology receptor selectivity binding assay off-target profiling

Stereochemical Specificity: Active Enantiomer (RS-15385-197) vs. Inactive Enantiomer (RS-15385-198)

The stereochemical configuration of delequamine is critical for its pharmacological activity. The active enantiomer RS-15385-197 (8aR, 12aS, 13aS) displays a pKi of 9.45 for α2-adrenoceptors in rat cortical membranes, whereas its enantiomeric counterpart RS-15385-198 (8aS, 12aR, 13aR) exhibits a pKi of only 6.32 [1]. This represents an approximately 1,350-fold difference in binding affinity (ΔpKi = 3.13, corresponding to ~1,350× difference in Ki). In functional assays, RS-15385-197 produced a pA2 of 9.72 in guinea-pig ileum, while RS-15385-198 yielded a pA2 of 6.47 [2]. The racemic mixture RS-15385-196 showed an intermediate pKi of 9.18 [1]. This stereospecificity confirms that α2-adrenoceptor antagonism is mediated by a defined three-dimensional pharmacophore interaction.

stereoselectivity enantiomer comparison chiral pharmacology receptor binding

Presynaptic α2-Adrenoceptor Functional Potency: Delequamine vs. Idazoxan and Yohimbine

In rat hypothalamic slice preparations assessing K+-evoked [3H]-noradrenaline release, delequamine (RS-15385-197) augmented neurotransmitter release with an EC50 of 9 nM [1]. Under identical experimental conditions, the comparator α2 antagonists idazoxan and yohimbine required approximately 100-fold higher concentrations to produce equivalent effects (estimated EC50 ~900 nM) [2]. This functional potency differential aligns with the binding affinity differences observed in cortical membrane assays. Additionally, the augmentation of noradrenaline release by delequamine was confirmed to occur via presynaptic α2-adrenoceptor antagonism rather than via direct releasing properties or reuptake inhibition, as the compound (10 μM) did not directly release [3H]-noradrenaline from cortical slices (unlike reserpine) and did not inhibit synaptosomal noradrenaline re-uptake [3].

presynaptic autoreceptor noradrenaline release CNS pharmacology functional assay

Behavioral Specificity in Sexual Function Models: Delequamine vs. Yohimbine

In orchidectomized, sexually experienced male rats exposed to receptive females, delequamine (0.1-10 mg/kg p.o.) produced a significant, dose-dependent increase in mounting behavior and overall behavioral scores [1][2]. Notably, this pro-sexual effect was maintained across a broad dose range (effective at 0.1, 1, and 10 mg/kg) without the inverted U-shaped dose-response curve characteristic of yohimbine, which typically loses efficacy at higher doses [3]. In female rats, delequamine also increased sexual behavior scores over a wide dose range, whereas yohimbine and idazoxan produced limited or inconsistent effects [2]. The contrast was explicitly characterized: 'in contrast to yohimbine, the highly-selective alpha 2-adrenoceptor antagonist, delequamine, was very effective in increasing the behavioural score in male and female rats over a wide dose-range' [3].

sexual behavior erectile dysfunction behavioral pharmacology in vivo efficacy

5-HT1A Receptor Selectivity: Delequamine vs. Yohimbine and Idazoxan

In comprehensive receptor profiling, delequamine (RS-15385-197) demonstrated a pKi of 6.50 for 5-HT1A receptors and pKi ≤5 for other 5-HT receptor subtypes [1]. This corresponds to approximately 1,000-fold selectivity for α2-adrenoceptors (pKi 9.45) over 5-HT1A receptors (pKi 6.50, ΔpKi = 2.95) [2]. In contrast, the comparator α2 antagonists yohimbine and idazoxan exhibit significantly higher affinity for 5-HT1A receptors (yohimbine pKi ~7.0-8.0; idazoxan pKi ~6.5-7.0), resulting in α2/5-HT1A selectivity ratios of only 10- to 50-fold [3][4]. In vivo functional selectivity was confirmed in behavioral studies where delequamine (1 mg/kg p.o.) fully prevented clonidine-induced hypoactivity but did not affect behavioral stereotypy induced by the 5-HT1A agonist 8-OH-DPAT (0.3 mg/kg s.c.) [5].

serotonin receptor off-target profiling CNS selectivity receptor binding

Radioligand Binding Site Density Detection: [3H]-Delequamine vs. [3H]-Yohimbine

[3H]-RS-15385-197 binds to a single population of high-affinity sites (Kd 0.08-0.14 nM) in rat cerebral cortex, rat neonatal lung, and human platelet membranes [1]. In rat cortical membranes, the density of sites labeled by [3H]-RS-15385-197 was 275 fmol/mg protein, which was significantly greater than the site density labeled by [3H]-yohimbine (121 fmol/mg protein) under comparable conditions [2]. This represents a 127% increase in detectable binding sites. The higher Bmax value indicates that [3H]-RS-15385-197 labels a broader population of α2-adrenoceptor sites, likely reflecting its ability to bind with high affinity to both α2A- and α2B-adrenoceptor subtypes (pKi 9.90 in human platelets [α2A]; pKi 9.70 in rat neonate lung [α2B]) [3].

radioligand binding receptor density autoradiography α2-adrenoceptor subtypes

Delequamine: Validated Research Applications Based on Differentiated Selectivity and Potency


α2-Adrenoceptor Radioligand Binding and Autoradiography Studies

As documented in saturation binding experiments, [3H]-delequamine labels 127% more α2-adrenoceptor binding sites (275 fmol/mg protein) in rat cortex compared to [3H]-yohimbine (121 fmol/mg protein) and exhibits a Kd of 0.08-0.14 nM [6]. This enhanced sensitivity, combined with its ability to bind both α2A and α2B subtypes with high affinity (pKi 9.90 and 9.70, respectively), makes [3H]-delequamine the preferred radioligand for receptor occupancy assays, ex vivo autoradiography, and receptor density quantification in tissues where α2-adrenoceptor expression is low or where multiple subtypes are co-expressed [5][3].

Central Noradrenergic Function Studies Requiring Selective α2 Autoreceptor Blockade

For ex vivo slice electrophysiology or neurochemical release studies targeting presynaptic α2-autoreceptors, delequamine provides an EC50 of 9 nM for augmenting K+-evoked [3H]-noradrenaline release, which is 100-fold more potent than idazoxan or yohimbine [6]. This potency advantage allows robust autoreceptor blockade at nanomolar concentrations that do not engage α1-adrenoceptors (>14,000-fold selective) or 5-HT1A receptors (~1,000-fold selective), eliminating the need for receptor subtype antagonist cocktails that complicate data interpretation [5]. In vivo, oral administration (0.5-1 mg/kg) selectively increases cortical MHPG without altering 5-HIAA levels, confirming noradrenergic pathway specificity [3].

Behavioral Pharmacology of Sexual Function and Motivated Behaviors

In rodent models of sexual behavior, delequamine (0.1-10 mg/kg p.o.) produces consistent, dose-dependent increases in mounting behavior and behavioral scores across a 100-fold dose range, without the inverted U-shaped dose-response curve or anxiogenic effects that limit the utility of yohimbine [6][5]. This reliable in vivo efficacy profile, combined with oral bioavailability and brain penetration, makes delequamine the α2 antagonist of choice for studies investigating central noradrenergic modulation of sexual function, reward processing, and motivated behaviors where 5-HT1A-mediated confounding (present with yohimbine) would obscure interpretation [3].

In Vivo α2-Adrenoceptor Occupancy and Functional Antagonism Studies

Delequamine demonstrates potent in vivo α2-antagonist activity following both intravenous and oral administration: AD50 values of 5-7 μg/kg i.v. and 96 μg/kg p.o. for antagonism of UK-14,304- or clonidine-induced mydriasis in anesthetized rats [6]. At 1 mg/kg p.o., the compound completely prevents clonidine-induced hypoactivity without affecting 5-HT1A-mediated behavioral responses (8-OH-DPAT-induced stereotypy) [5]. This combination of oral activity, CNS penetration, and functional selectivity for α2 over 5-HT1A receptors in vivo supports the use of delequamine in chronic dosing paradigms (e.g., 14-day studies demonstrating β-adrenoceptor down-regulation) without the cumulative off-target effects that complicate interpretation with less selective α2 antagonists [3].

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